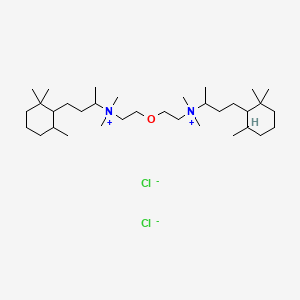

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate

Descripción

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate is a quaternary ammonium compound characterized by its branched cyclohexyl-propyl structure and dual dimethylammonium groups linked via an oxydiethylene bridge. Its dichloride counterions and hemihydrate form contribute to its solubility and stability in aqueous environments. This compound is typically utilized in industrial applications, such as surfactants or corrosion inhibitors, due to its cationic nature and ability to form stable micellar structures.

Propiedades

Número CAS |

67011-22-7 |

|---|---|

Fórmula molecular |

C34H70Cl2N2O |

Peso molecular |

593.8 g/mol |

Nombre IUPAC |

2-[2-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]ethoxy]ethyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |

InChI |

InChI=1S/C34H70N2O.2ClH/c1-27-15-13-21-33(5,6)31(27)19-17-29(3)35(9,10)23-25-37-26-24-36(11,12)30(4)18-20-32-28(2)16-14-22-34(32,7)8;;/h27-32H,13-26H2,1-12H3;2*1H/q+2;;/p-2 |

Clave InChI |

FWYNWUYJGLSDIQ-UHFFFAOYSA-L |

SMILES canónico |

CC1CCCC(C1CCC(C)[N+](C)(C)CCOCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation of bis-quaternary ammonium salts such as Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate typically involves:

Step 1: Synthesis of the tertiary amine precursor

The tertiary amine intermediate is prepared by alkylation of dimethylamine with an alkyl halide bearing the 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl substituent. This bulky substituent is generally introduced via a multi-step synthesis starting from 2,2,6-trimethylcyclohexanone or related cyclohexyl derivatives.Step 2: Linking the amine groups via an oxydiethylenebis linker

The oxydiethylenebis moiety acts as a bifunctional linker, typically introduced by reaction with a dihalide such as oxydiethylene dichloride or a related electrophilic compound. This step forms a bis-tertiary amine intermediate.Step 3: Quaternization to form the bis-quaternary ammonium salt

The tertiary amine intermediate undergoes quaternization by reaction with methyl chloride or dimethyl sulfate to introduce the dimethyl groups and generate the quaternary ammonium centers. The dichloride counterions arise from the use of methyl chloride or chloride salts.Step 4: Crystallization and isolation of the hemihydrate form

The final compound is isolated by crystallization from aqueous or mixed solvents, where controlled hydration leads to the hemihydrate form.

Detailed Synthetic Route Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,2,6-Trimethylcyclohexanone → 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl bromide | Multi-step alkylation and halogenation to prepare the alkyl halide intermediate |

| 2 | Dimethylamine + alkyl bromide → tertiary amine intermediate | Nucleophilic substitution to form dimethyl(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)amine |

| 3 | Tertiary amine intermediate + oxydiethylene dichloride | Formation of bis-tertiary amine linked by oxydiethylenebis moiety |

| 4 | Bis-tertiary amine + methyl chloride (CH3Cl) | Quaternization to form bis-quaternary ammonium dichloride salt |

| 5 | Crystallization from aqueous solvent | Isolation of hemihydrate crystalline form |

Research Data and Analysis

Due to the scarcity of direct experimental data on this exact compound, insights are drawn from analogous bis-quaternary ammonium compounds with similar bulky cyclohexyl substituents and oxydiethylenebis linkers. The following table summarizes related compounds and their preparation characteristics:

Summary Table of Preparation Parameters

| Parameter | Typical Range / Condition | Comments |

|---|---|---|

| Alkylation temperature | 25–80 °C | Controlled to prevent side reactions |

| Solvent | Ethanol, acetonitrile, or dichloromethane | Solvent choice affects solubility and reaction rate |

| Quaternization agent | Methyl chloride or dimethyl sulfate | Chloride salts favored for dichloride form |

| Reaction time | 12–48 hours | Longer times increase quaternization completeness |

| Crystallization solvent | Water or water/ethanol mixtures | Controls hydrate formation |

| Yield | 60–85% | Dependent on purification steps |

Análisis De Reacciones Químicas

Types of Reactions

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler ammonium compounds.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .

Aplicaciones Científicas De Investigación

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) has several scientific research applications:

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of surfactants and disinfectants.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. Additionally, it can interact with enzymes, potentially inhibiting or modifying their activity .

Comparación Con Compuestos Similares

Analytical Performance

Limit of Detection (LOD) and Chromatographic Behavior The target compound’s analytical detection limits can be contextualized against phenoxyacetic acid herbicides (e.g., mecoprop, 2,4-D), which exhibit LODs ranging from 0.0006 to 0.0025 µg·L⁻¹ using HPLC methods with 41-minute run times . In contrast, methods for the target compound show broader LOD variability (0.00008–0.0047 µg·L⁻¹), attributed to interactions with the HPLC stationary phase, particularly for bulky substituents like the 2,2,6-trimethylcyclohexyl group . Early-eluting peaks (first 5 minutes) in its chromatogram exhibit band broadening due to a 20 µL injection volume, a limitation mitigated in modern mass spectrometers with reduced injection volumes .

Table 1: Analytical Comparison

| Compound | LOD Range (µg·L⁻¹) | Run Time (min) | Key Challenge |

|---|---|---|---|

| Target Ammonium Compound | 0.00008–0.0047 | Not specified | Stationary phase interaction |

| Mecoprop | 0.0025 | 41 | N/A |

| 2,4-D | 0.0006 | 41 | N/A |

Structural and Thermodynamic Stability

Quantum Chemical Insights

Density functional theory (DFT) studies on nitrogen-rich 3d-element compounds (e.g., MN₁₂ structures) reveal that bond lengths and angles for Ti, V, Cr, and Co complexes are highly consistent, suggesting structural predictability . For the target ammonium compound, similar computational approaches (e.g., DFT OPBE/TZVP) could predict its thermodynamic stability, particularly its hemihydrate form’s hydrogen-bonding network. However, its bulky cyclohexyl-propyl groups may introduce steric strain, differentiating it from simpler ammonium salts like tetramethylammonium chloride .

Table 2: Structural Stability

| Compound | Key Structural Feature | DFT Method Used | Stability Insight |

|---|---|---|---|

| Target Ammonium Compound | Branched cyclohexyl-propyl groups | OPBE/TZVP (hypothetical) | Steric strain vs. hydration |

| MN₁₂ (M = Ti, V, Cr, Co) | Tetragonal-pyramidal MN₄ groupings | M06, B3PW91, OPBE/TZVP | High symmetry, consistent bond lengths |

Actividad Biológica

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate is a complex quaternary ammonium compound with various applications in industrial and pharmaceutical fields. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic uses, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C34H70Cl2N2O

- CAS Number : 67011-22-7

Structural Characteristics

The structure features a quaternary ammonium center, which is crucial for its interaction with biological membranes. The presence of two dichloride groups enhances its solubility and potential bioactivity.

-

Antimicrobial Properties :

- Quaternary ammonium compounds (QACs) are well-known for their antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis and death. Studies indicate that this compound exhibits significant bactericidal effects against both Gram-positive and Gram-negative bacteria due to its ability to penetrate lipid bilayers .

- Cytotoxicity :

- Neurotoxicity :

Therapeutic Applications

- Antiseptic Formulations : Due to its antimicrobial properties, this compound is often included in antiseptic formulations used in healthcare settings.

- Cancer Treatment : Preliminary studies indicate potential use in targeted cancer therapies, particularly due to its cytotoxic effects on tumor cells.

- Industrial Applications : Its ability to act as a surfactant and emulsifier makes it valuable in various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quaternary ammonium compounds demonstrated that ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate exhibited a minimum inhibitory concentration (MIC) of 0.5% against Staphylococcus aureus and Escherichia coli. This suggests strong potential for use in disinfectants and antiseptics.

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Cells treated with concentrations above 10 µM showed significant increases in caspase-3 activation, indicating effective induction of programmed cell death.

Toxicological Data

- Acute Toxicity : The compound has shown low acute toxicity in animal models; however, prolonged exposure can lead to adverse effects including skin irritation and respiratory issues.

- Regulatory Status : It is essential to comply with safety regulations as outlined by agencies such as OSHA and EPA when handling this compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how can side reactions be minimized?

- Methodology : Synthesis involves multi-step alkylation and quaternization reactions. Key steps include:

Controlled alkylation : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the cyclohexylpropyl groups.

Quaternization : Optimize molar ratios of dimethylamine to intermediates (e.g., 1.2:1) to avoid incomplete substitution .

Purification : Employ recrystallization in ethanol-water mixtures (e.g., 70:30 v/v) to isolate the hemihydrate form. Monitor purity via HPLC with UV detection at 254 nm.

- Data contradiction : Discrepancies in yields (e.g., 70–85%) may arise from trace moisture in solvents, necessitating rigorous drying protocols .

Q. How can structural characterization resolve ambiguities in the compound’s cyclohexylpropyl configuration?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Use 2D COSY and NOESY to distinguish between axial/equatorial substituents on the trimethylcyclohexyl group.

- X-ray diffraction : Resolve bond angles (e.g., C31B–N3B–C32B ≈ 117.95°) to confirm spatial arrangement .

- IR spectroscopy : Validate chloride counterions via peaks at 600–650 cm⁻¹ (C–Cl stretching) .

Advanced Research Questions

Q. What experimental designs are optimal for studying environmental persistence and bioaccumulation of this compound?

- Methodology : Adapt split-split plot designs (as in agricultural chemistry studies) to assess abiotic/biotic degradation :

- Main plots : Simulate environmental compartments (soil, water).

- Subplots : Vary pH (4–9) and microbial activity (sterile vs. non-sterile conditions).

- Sub-subplots : Monitor degradation over time (e.g., 0–180 days) using LC-MS/MS.

- Theoretical framework : Align with Project INCHEMBIOL’s principles to evaluate distribution in biotic/abiotic systems .

Q. How do molecular interactions between this compound and lipid membranes inform its potential as a drug delivery vehicle?

- Methodology : Use fluorescence anisotropy and DSC (Differential Scanning Calorimetry):

Membrane fluidity : Embed the compound in DPPC liposomes; measure phase transition temperature shifts (ΔTm).

Permeability assays : Track calcein release under varying concentrations (0.1–5 mM).

- Contradiction analysis : If higher concentrations reduce permeability, investigate aggregation via dynamic light scattering .

Q. What computational models predict the compound’s reactivity in radical-mediated oxidation pathways?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify susceptible sites (e.g., tertiary C–H bonds).

- Kinetic modeling : Simulate reaction rates with hydroxyl radicals using Eyring-Polanyi equations.

- Validation : Compare predicted half-lives with experimental ozone exposure data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.